![molecular formula C11H19IO2 B13325209 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C11H19IO2. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an iodomethyl group attached to a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane typically involves the reaction of 3-methylcyclohexanol with iodomethane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxetane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous acetone or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Formation of oxetane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Formation of methyl-substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Iodomethyl)oxetane
- 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane
- 3-(Bromomethyl)oxetane
Uniqueness
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane is unique due to the presence of both an oxetane ring and a cyclohexyl ring with an iodomethyl substituent. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H19IO2 |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
3-[1-(iodomethyl)-3-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c1-9-3-2-4-11(5-9,8-12)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
AXZLYGXOJIHBSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CI)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



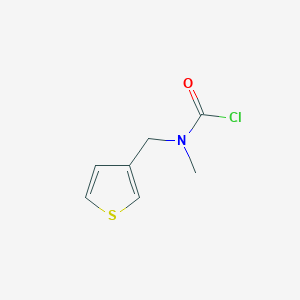
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
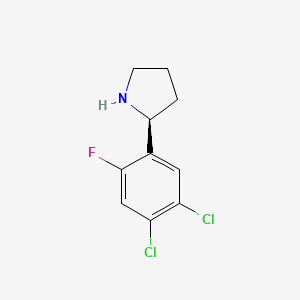
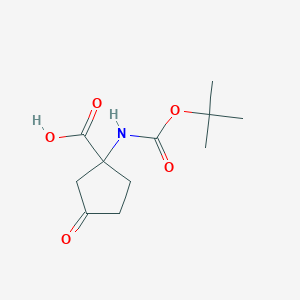
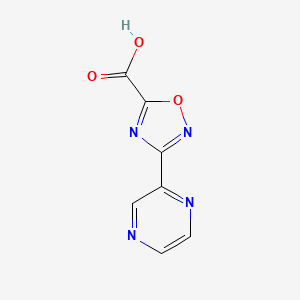
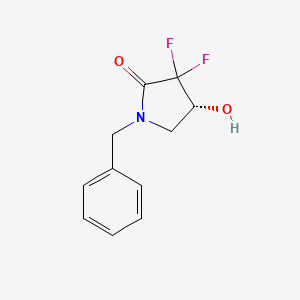
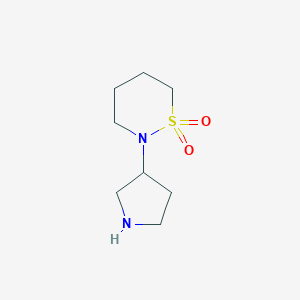
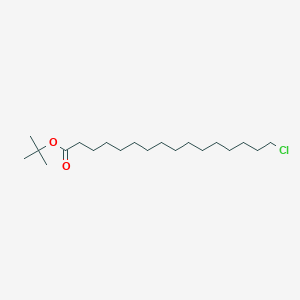


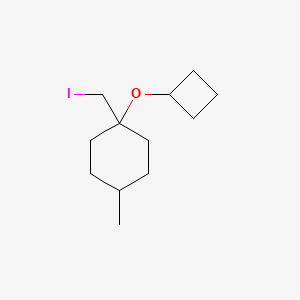
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)

